molecular formula C7H9NO B2569776 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1799542-61-2

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile

Cat. No.: B2569776
CAS No.: 1799542-61-2
M. Wt: 123.155
InChI Key: BUEBRHPDALUUME-UHFFFAOYSA-N
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Description

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile is an organic compound with the molecular formula C7H9NO. It features a cyclopropane ring attached to a carbonitrile group and an oxirane (epoxide) ring. This compound is of interest due to its unique structure, which combines the reactivity of both the cyclopropane and oxirane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of a carbonyl compound with a haloacetonitrile in the presence of a base. This reaction forms the oxirane ring and introduces the nitrile group simultaneously .

Industrial Production Methods

The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Diols: Formed from the ring-opening of the oxirane ring with water

    Ethers: Formed from the ring-opening of the oxirane ring with alcohols

    Amino alcohols: Formed from the ring-opening of the oxirane ring with amines

    Amides and carboxylic acids: Formed from the substitution reactions of the nitrile group

Mechanism of Action

The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile involves the reactivity of its oxirane and nitrile groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The nitrile group can participate in nucleophilic substitution reactions, forming amides and carboxylic acids. These reactions enable the compound to interact with biological targets and pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-7(1-2-7)3-6-4-9-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEBRHPDALUUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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